2-ethoxyethyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate
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Overview
Description
2-Ethoxyethyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of ethoxyethyl, dicyanomethylidene, dinitro, and fluorene carboxylate groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxyethyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate typically involves multi-step organic reactionsThe dicyanomethylidene group is then added via a condensation reaction, and finally, the ethoxyethyl group is introduced through an esterification reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted fluorene compounds, and various oxidized products. These transformations are crucial for modifying the compound’s properties for specific applications .
Scientific Research Applications
2-Ethoxyethyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-ethoxyethyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate involves its interaction with specific molecular targets. The compound’s nitro and cyano groups play a crucial role in its reactivity, allowing it to interact with enzymes and receptors in biological systems. These interactions can lead to the inhibition of specific pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorene derivatives with nitro and cyano groups, such as:
- 2-ethoxyethyl 9-(dicyanomethylidene)-2,5,7-trinitro-9H-fluorene-4-carboxylate
- 2-ethoxyethyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxamide .
Uniqueness
What sets 2-ethoxyethyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate apart is its specific combination of functional groups, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in research and industrial applications .
Properties
Molecular Formula |
C21H14N4O7 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-ethoxyethyl 9-(dicyanomethylidene)-2,7-dinitrofluorene-4-carboxylate |
InChI |
InChI=1S/C21H14N4O7/c1-2-31-5-6-32-21(26)18-9-14(25(29)30)8-17-19(12(10-22)11-23)16-7-13(24(27)28)3-4-15(16)20(17)18/h3-4,7-9H,2,5-6H2,1H3 |
InChI Key |
SLSLFCUKWCUAPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)C1=CC(=CC2=C1C3=C(C2=C(C#N)C#N)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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